Product packaging for SABADILLINE(Cat. No.:CAS No. 1415-76-5)

SABADILLINE

Cat. No.: B1170700
CAS No.: 1415-76-5
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Description

Sabadilline is a steroidal alkaloid originating from the seeds of the Sabadilla plant (Schoenocaulon officinale), a plant historically used in traditional insecticidal preparations . It is one of several alkaloids, including cevadine and veratridine, that constitute the complex, bioactive extract of the plant . Chemically, it is part of a mixture of compounds known for their ability to act as contact insecticides by activating the sodium channels in insect nerve cell membranes, leading to prolonged excitation and paralysis . This mechanism is of significant interest in the study of neurotoxicants and for understanding resistance patterns in pests. The sabadilla plant extract, which contains this compound, has been used primarily to control thrips and shows activity against other pests such as mites, harlequin bugs, squash bugs, and fleas . Modern research into this compound may focus on its purification, chemical characterization, and its specific contribution to the overall efficacy of the natural sabadilla mixture. As a component of a plant-derived substance, it is also relevant for studies investigating natural product-based crop protection agents . This product is strictly for research use in laboratory settings. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

1415-76-5

Molecular Formula

C2H6Ge

Synonyms

SABADILLINE

Origin of Product

United States

Ii. Natural Occurrence and Botanical Biogeochemistry of Sabadilline

Primary Botanical Sources: Schoenocaulon officinale

Sabadilline is principally derived from the seeds of Schoenocaulon officinale, a plant species belonging to the Melanthiaceae family. This plant is commonly referred to as sabadilla. The seeds are known to be rich in a variety of alkaloids, making them the primary material for the extraction of these compounds.

The native range of Schoenocaulon officinale extends from Mexico and Central America to Venezuela. It is characterized as a bulbous geophyte, predominantly found in seasonally dry tropical biomes. The genus Schoenocaulon exhibits its greatest diversity in Mexico, which is home to numerous endemic species.

The ecological niche of Schoenocaulon officinale includes a variety of habitats. It is commonly found on brushy or grassy slopes, often within pine or oak forests, at elevations ranging from 500 to 2,000 meters. The plant also colonizes open and steep hillside areas, disturbed lands, and areas with shallow soils. It can be found in savannah-like vegetation that has resulted from human intervention in former forest areas. The plant thrives in well-drained soils with a pH that is slightly acidic to slightly alkaline and prefers warm, humid climates. It has been suggested that the wide distribution of S. officinale may have been facilitated by pre-Columbian peoples who used its seeds.

The synthesis and accumulation of secondary metabolites like this compound in plants are generally influenced by a range of environmental factors. These can include light, temperature, water availability, and soil fertility. Environmental stressors, such as drought or salinity, are known to trigger an increase in the production of certain alkaloids in various plant species as a defense mechanism. These biosynthetic processes are complex and can be affected by external stimuli.

However, specific research detailing the direct impact of environmental factors on the accumulation of this compound in Schoenocaulon officinale is not extensively documented in the available literature. While it is known that the concentration of the primary alkaloids, cevadine (B150009) and veratridine (B1662332), can vary significantly, the specific environmental triggers for this variation, and for this compound in particular, require further investigation.

This compound as a Component of Complex Alkaloid Mixtures

In its natural state, this compound is not found in isolation but as a constituent of a complex mixture of structurally similar alkaloids. This mixture, extracted from the seeds of Schoenocaulon officinale, is collectively known as sabadilla alkaloids or veratrine.

This compound co-occurs with several other major alkaloids. The sabadilla alkaloid mixture is predominantly composed of cevadine and veratridine. This compound, along with sabadine (B1680471) and sabadinine, is present in smaller quantities. All of these compounds are classified as steroidal alkaloids of the veratrum group. The total alkaloid content in the seeds of Schoenocaulon officinale has been reported to be between 2% and 4.35%.

Table 1: Major Alkaloids Co-occurring with this compound in Schoenocaulon officinale

Alkaloid Chemical Family Relative Abundance
Cevadine Steroidal Alkaloid Major
Veratridine Steroidal Alkaloid Major
This compound Steroidal Alkaloid Minor
Sabadine Steroidal Alkaloid Minor
Sabadinine Steroidal Alkaloid Minor

This table is a compilation of information from multiple sources indicating the primary and secondary nature of the alkaloid components.

While Schoenocaulon officinale is the most recognized source of this compound, other species within the Schoenocaulon genus also produce a variety of alkaloids. The specific composition and concentration of these alkaloids can differ between species due to genetic variations that influence their biosynthetic pathways. This chemical diversity is a subject of chemotaxonomic studies, which use the alkaloid profiles to help classify and differentiate plant species. However, detailed comparative analyses quantifying the this compound content across various Schoenocaulon species are not widely available in the current body of research.

Iii. Biosynthesis and Metabolic Pathways of Sabadilline

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of steroidal alkaloids is a specialized branch of the terpenoid pathway. The foundational precursors are derived from primary metabolism, leading to a complex steroidal scaffold that undergoes significant modification.

The proposed biosynthetic pathway for Sabadilline begins with the sterol cholesterol . cambridgecore.orgmedium.com Cholesterol itself is synthesized via the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA. medium.comebsco.com Isotope labeling studies in related Veratrum species have confirmed that acetate (B1210297) and cholesterol are direct precursors to the steroidal alkaloid skeleton. medium.comebsco.com

The key steps in the proposed pathway are:

Formation of the Steroidal Skeleton: The pathway initiates with cholesterol.

Nitrogen Incorporation: The nitrogen atom required for the alkaloid structure is incorporated into the steroidal skeleton. Studies on related alkaloids suggest that L-arginine is the likely nitrogen donor. medium.comebsco.com This amination step is believed to occur on a modified cholesterol intermediate and leads to the formation of key precursor molecules like verazine . henriettes-herb.comontosight.airsc.org Verazine is a pivotal intermediate in the biosynthesis of several steroidal alkaloids in both the Solanaceae and Melanthiaceae families. henriettes-herb.comlibretexts.org

C-nor-D-homo Rearrangement: A crucial transformation in the formation of cevanine-type alkaloids is the rearrangement of the standard steroid core. This involves a contraction of the C-ring (from 6 to 5 members) and an expansion of the D-ring (from 5 to 6 members), resulting in the characteristic C-nor-D-homo steroidal skeleton. medium.comebsco.com This complex rearrangement is thought to be a light-dependent process in some species. medium.com

Formation of the Cevanine Core: Following the rearrangement, a series of cyclization reactions, including the formation of an ether bridge between carbons C-4 and C-9, establishes the final hexacyclic cevanine skeleton. cambridgecore.orgebsco.com The resulting polyhydroxylated alkamine is known as veracevine (B1210672) , which serves as the common backbone for this compound and its co-occurring alkaloids, cevadine (B150009) and veratridine (B1662332). regulations.gov

Esterification: The final step in the biosynthesis of this compound is the esterification of one of the hydroxyl groups on the veracevine core. This reaction attaches a specific acid moiety to the alkamine, yielding the final this compound molecule. henriettes-herb.comrsc.org

Enzymatic Mechanisms Involved in this compound Formation

The conversion of cholesterol into this compound is catalyzed by a series of specialized enzymes. While the specific enzymes for each step in Schoenocaulon officinale have not been isolated and characterized, research in related plants has identified the key enzyme families involved.

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the multiple hydroxylation and oxidation reactions that decorate the steroid nucleus. henriettes-herb.comrsc.org In the biosynthesis of the related alkaloid cyclopamine (B1684311) in Veratrum californicum, several CYPs were identified that catalyze the initial hydroxylations of cholesterol. henriettes-herb.comontosight.ai It is proposed that specific, yet-to-be-identified, CYPs are responsible for the extensive hydroxylations and the formation of the C4-C9 ether linkage seen in the cevanine core of this compound. henriettes-herb.comrsc.org

Transaminases: The incorporation of the nitrogen atom is a critical step. A γ-aminobutyrate transaminase (GABAT) has been identified as the enzyme that catalyzes the amination of a cholesterol derivative to form the intermediate verazine. henriettes-herb.comontosight.airsc.org

Acyltransferases: The final step, esterification, involves the transfer of an acyl group from a donor molecule (like an acyl-CoA) to the veracevine backbone. medium.com This reaction is catalyzed by an acyltransferase . The specific acyltransferase determines which acid is attached, thereby differentiating between this compound, cevadine (which has a methylcrotonic acid group), and veratridine (which has a veratric acid group). henriettes-herb.comrsc.org The exact acid moiety for this compound has been a subject of historical ambiguity, but it is understood to be an ester of the veracevine alkamine. henriettes-herb.com

The table below summarizes the proposed enzymatic steps.

Proposed Biosynthetic StepPrecursor(s)ProductProbable Enzyme Class
Initial HydroxylationsCholesterolHydroxylated CholesterolCytochrome P450 (CYP)
Nitrogen IncorporationHydroxylated Cholesterol, L-ArginineVerazineγ-aminobutyrate transaminase (GABAT)
Skeleton Rearrangement & CyclizationVerazineVeracevine (alkamine core)Cytochrome P450s, Isomerases, Reductases
EsterificationVeracevine, Acyl-CoAThis compoundAcyltransferase

Regulation of this compound Biosynthesis in Plant Systems

The biosynthesis of specialized metabolites like this compound is tightly regulated to occur in specific tissues, at particular developmental stages, and in response to environmental stimuli. Direct research on the regulation in Schoenocaulon officinale is limited, but studies in Veratrum and Fritillaria provide significant insights.

Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors (TFs) . Comparative transcriptome analyses in Veratrum mengtzeanum have identified several TF families, including AP2/ERF, GRAS, NAC, bHLH, and MYB-related , that are likely involved in regulating the synthesis of steroidal alkaloids. uanl.mx These TFs can activate or repress the transcription of genes encoding biosynthetic enzymes in a coordinated manner.

Hormonal and Environmental Cues: Plant hormones and external factors play a significant role. The biosynthesis of secondary metabolites is often part of the plant's defense response and can be induced by signaling molecules like jasmonates. henriettes-herb.com Furthermore, light has been identified as a critical factor for the C-nor-D-homo rearrangement step in Veratrum, suggesting that environmental cues can directly influence the production of cevanine-type alkaloids. medium.comebsco.com The accumulation of these alkaloids primarily in roots and seeds suggests strong tissue-specific regulation of the biosynthetic pathway. uanl.mx

Comparative Analysis of Steroidal Alkaloid Biosynthesis

The biosynthetic pathway leading to this compound is part of a larger network that produces a wide variety of steroidal alkaloids across different plant families. Comparing these pathways highlights key evolutionary divergences from a common ancestral pathway.

Cevanine vs. Jervine Alkaloids: Both cevanine-type (e.g., this compound, Veratridine) and jervine-type (e.g., Cyclopamine, Jervine) alkaloids are found in the Melanthiaceae family and share the C-nor-D-homo steroidal skeleton derived from cholesterol. medium.comebsco.com The primary difference lies in the final cyclization pattern of the nitrogen-containing side chain, leading to distinct hexacyclic (cevanine) or pentacyclic (jervine) E/F ring systems. ebsco.com

Cevanine vs. Solanum Alkaloids: Solanum alkaloids (e.g., solanidine, tomatidine) from the Solanaceae family also derive from cholesterol. cambridgecore.org However, their biosynthetic pathway does not include the characteristic C-nor-D-homo rearrangement. medium.com The steroidal core remains in the standard configuration. The divergence between these pathways represents a major branching point in steroidal alkaloid evolution. Verazine is a common intermediate for both pathways, indicating that the enzymes responsible for the subsequent rearrangement are the key differentiating factor. henriettes-herb.comontosight.ai

The following table provides a comparative overview of these major steroidal alkaloid classes.

Alkaloid ClassRepresentative Compound(s)Key Precursor(s)Characteristic Structural FeaturePlant Family Example
Cevanine This compound, Veratridine, CevadineCholesterol, VerazineC-nor-D-homo skeleton; Hexacyclic F-ringMelanthiaceae (Schoenocaulon, Veratrum)
Jervine Jervine, CyclopamineCholesterol, VerazineC-nor-D-homo skeleton; Pentacyclic F-ringMelanthiaceae (Veratrum)
Solanum Solanidine, TomatidineCholesterol, VerazineUnrearranged steroid skeletonSolanaceae (Solanum)

Iv. Advanced Methodologies for Sabadilline Isolation and Purification

Modern Chromatographic Techniques for Separation

Chromatography is a cornerstone for the separation, purification, and identification of components within a mixture. acs.org For complex natural products like sabadilline, modern chromatographic techniques offer high resolution and efficiency, which are essential for separating structurally similar alkaloids. numberanalytics.comlupinepublishers.com

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of pharmaceutical compounds and natural products. researchgate.netregulations.gov It utilizes a liquid mobile phase and a solid stationary phase packed into a column, operating under high pressure to achieve efficient separations. researchgate.netrsc.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used for alkaloid separation. researchgate.net

The application of HPLC for the separation of sabadilla alkaloids, including the major components veratridine (B1662332) and cevadine (B150009), has been reported. acs.org However, early methods often suffered from poor resolution and significant peak tailing. acs.org Improvements have been achieved by modifying the mobile phase, such as by adding solvent modifiers like sodium dodecyl sulfate (B86663) (SDS) and optimizing the pH of the buffer. acs.org HPLC can be used for both analytical quantification and preparative-scale purification to isolate individual alkaloids from the complex mixture found in sabadilla seeds. acs.orgwikipedia.org HPLC systems coupled with advanced detectors like mass spectrometry (HPLC-MS) provide both separation and structural identification, which is invaluable for analyzing complex alkaloid profiles in plant extracts. numberanalytics.comboisestate.edu

Table 1: Illustrative HPLC Parameters for Separation of Related Veratrum Alkaloids

This table presents typical conditions for the analytical separation of Veratrum alkaloids, which are structurally similar to this compound and would require comparable methodologies.

ParameterConditionSource
Column Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 µm) mdpi.com
Mobile Phase A: 5 mmol/L ammonium (B1175870) formate (B1220265) in 0.1% aqueous formic acidB: 0.1% formic acid in acetonitrile boisestate.edumdpi.com
Gradient Elution Linear gradient from 5% B to 60% B over 25 minutes boisestate.edu
Flow Rate 0.25 - 5 mL/min acs.orgboisestate.edu
Detection Mass Spectrometry (MS/MS) or UV (245 nm) acs.orgmdpi.com
Injection Volume 1 - 500 µL acs.orgboisestate.edu

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. nih.gov For the analysis of complex alkaloids, GC is most powerfully employed when coupled with a mass spectrometer (GC-MS). numberanalytics.comnotulaebotanicae.ro This hyphenated technique allows for the separation of components based on their volatility and polarity, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

While GC-MS is highly effective for volatile and semi-volatile compounds, many complex alkaloids like this compound are not sufficiently volatile or may be thermally unstable. regulations.govnih.gov Therefore, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique used in the GC-MS analysis of alkaloids containing hydroxyl groups, as it improves separation and provides better structural information. nih.gov

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases without a solid support matrix. google.comscribd.com One liquid serves as the stationary phase, which is retained in the column by centrifugal force, while the other liquid acts as the mobile phase. google.com This technique eliminates complications associated with solid supports, such as irreversible adsorption of the sample and deactivation of sensitive compounds, which can lead to low recovery of valuable materials. lupinepublishers.comscribd.com

CCC is particularly well-suited for the preparative-scale isolation and purification of natural products, including alkaloids. lupinepublishers.comnih.gov It offers high loading capacity, low solvent consumption, and a high recovery of the injected sample (often over 90%). lupinepublishers.com High-speed countercurrent chromatography (HSCCC), an advanced form of CCC, has been successfully used for the single-step purification of various natural compounds, demonstrating its power and cost-effectiveness for obtaining high-purity substances from complex extracts. notulaebotanicae.ronih.gov

Extraction and Enrichment Strategies for this compound from Plant Matrix

The initial step in isolating this compound is its extraction from the plant source, typically the seeds of Schoenocaulon officinale. sigmaaldrich.comwikipedia.org The choice of extraction method is critical for maximizing yield and minimizing the co-extraction of impurities. jocpr.com

Traditional alkaloid extraction is based on their solubility properties. lifeasible.com Alkaloids exist in plants as salts of organic acids and can be extracted using acidic water or alcohol. jocpr.comalfa-chemistry.com To obtain the free base, the plant material can be treated with an alkali to liberate the alkaloids, which are then extracted with an organic solvent like chloroform (B151607) or ether. alfa-chemistry.com This acid-base manipulation is a key strategy for separating alkaloids from neutral and acidic plant components. alfa-chemistry.com

Modern extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times. scielo.br These include microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE), which use energy to enhance the penetration of the solvent into the plant matrix and facilitate the release of the target compounds. lifeasible.comscielo.br After initial extraction, the crude extract is often subjected to an enrichment process, such as solid-phase extraction (SPE), to concentrate the alkaloids and remove interfering substances before chromatographic purification. lifeasible.com

Table 2: Summary of Extraction and Enrichment Strategies for Alkaloids

Strategy Principle Advantages Source
Acid-Base Extraction Exploits the basicity of alkaloids to switch their solubility between aqueous and organic phases. Effective for separating alkaloids from other plant constituents. jocpr.comalfa-chemistry.com
Solvent Extraction Utilizes solvents like ethanol (B145695) or methanol (B129727) to dissolve alkaloids. Simple and widely applicable. numberanalytics.comjocpr.com
Ultrasonic-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. Increased efficiency, reduced extraction time and solvent use. scielo.br
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, accelerating extraction. Rapid, efficient, and requires less solvent. lifeasible.com

| Solid-Phase Extraction (SPE) | A form of enrichment where alkaloids are adsorbed onto a solid sorbent and then selectively eluted. | Concentrates the sample and removes impurities prior to analysis. | lifeasible.com |

Challenges and Innovations in High-Purity this compound Acquisition

The acquisition of high-purity this compound is fraught with challenges that are common in the field of natural product chemistry. lupinepublishers.comnih.gov

A primary challenge is the sheer complexity of the plant extract. numberanalytics.com Sabadilla seeds contain a mixture of numerous, structurally similar ceveratrum alkaloids, such as cevadine, veratridine, and sabadine (B1680471), making their separation difficult. sigmaaldrich.comacs.org Furthermore, the target compounds are often present in low concentrations, requiring large amounts of starting material and highly efficient isolation procedures. nih.gov

Another significant issue is the potential for degradation of the alkaloids during the extraction and purification process. numberanalytics.com The ester functionalities present in this compound and related alkaloids like veratridine and cevadine are susceptible to hydrolysis, especially under basic conditions. acs.org Additionally, irreversible adsorption onto solid chromatographic supports like silica (B1680970) gel can lead to significant losses of valuable material. lupinepublishers.com

Innovations to overcome these challenges focus on the development and optimization of separation and extraction methodologies. The use of advanced chromatographic techniques like HPLC-MS and preparative HSCCC offers higher resolution and recovery. boisestate.edunih.gov Optimizing HPLC mobile phases, for instance by adding modifiers, can significantly improve the separation of co-eluting alkaloids. acs.org The development of novel extraction methods like UAE and MAE provides more efficient and less destructive alternatives to traditional techniques. lifeasible.comscielo.br Bioassay-guided fractionation, where separation steps are directed by pharmacological testing, is an innovative strategy to target the isolation of specific bioactive compounds from a complex mixture.

V. Structural Elucidation and Stereochemical Characterization of Sabadilline

Computational Chemistry Approaches in Sabadilline Structure Prediction

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of computational chemistry is a standard and powerful tool in the structural elucidation of complex natural products of this nature. Modern research would invariably employ a suite of computational methods to predict, refine, and validate the structure of this compound, complementing experimental data from spectroscopic techniques.

Theoretical calculations, particularly Density Functional Theory (DFT), would be instrumental in predicting the NMR chemical shifts (¹H and ¹³C) for proposed diastereomers of this compound. By comparing the calculated spectra with experimental data, chemists can gain high confidence in the assigned relative stereochemistry. This approach is crucial for distinguishing between isomers that may present very similar experimental spectra.

Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the this compound molecule. Understanding the preferred three-dimensional arrangements of the complex ring system and its substituents is vital for interpreting NMR data, particularly nuclear Overhauser effect (NOE) correlations, which are dependent on the spatial proximity of protons.

Furthermore, computational methods are employed to calculate chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. By comparing the computationally predicted spectra for different enantiomers or diastereomers with the experimentally measured spectra, the absolute configuration of the molecule can be determined.

The following table summarizes the potential computational approaches and their specific applications in the structural prediction of this compound:

Computational MethodApplication in this compound Structure PredictionExpected Outcome
Density Functional Theory (DFT) Calculation of NMR chemical shifts and coupling constants for possible stereoisomers.Correlation of theoretical data with experimental NMR spectra to determine the relative stereochemistry of the molecule.
Molecular Mechanics (MM) / Molecular Dynamics (MD) Exploration of the conformational space to identify low-energy conformers.A deeper understanding of the molecule's three-dimensional shape and flexibility, aiding in the interpretation of NOE data.
Time-Dependent DFT (TD-DFT) Prediction of Electronic Circular Dichroism (ECD) spectra.Comparison with experimental ECD data to establish the absolute configuration of this compound's stereocenters.
Vibrational Circular Dichroism (VCD) Calculations Simulation of VCD spectra for different stereoisomers.An alternative or complementary method to ECD for determining the absolute configuration.

These computational tools, used in concert with experimental data, provide a powerful synergy for the unambiguous determination of the complex structure of natural products like this compound.

Historical Challenges in Comprehensive Structural Delineation of this compound

The complete structural elucidation of this compound was historically fraught with difficulties, a common theme for many complex natural products isolated before the advent of modern analytical techniques. Much of the literature on sabadilla alkaloids predates 1960, a period when chemists relied on classical methods that were often laborious and sometimes yielded ambiguous results beyondpesticides.org.

One of the primary challenges was the isolation and purification of this compound from its natural source, the seeds of Schoenocaulon officinale. This compound is part of a complex mixture of related steroidal alkaloids, including the more abundant cevadine (B150009) and veratridine (B1662332) regulations.gov. The very similar physical and chemical properties of these compounds made their separation a formidable task, often requiring tedious and repeated chromatographic procedures.

The inherent complexity of the this compound molecule itself posed a significant hurdle. Its steroidal backbone is highly functionalized with multiple hydroxyl groups and ester moieties, and it contains a large number of stereocenters. Determining the precise connectivity of the atoms through chemical degradation studies was a painstaking process involving numerous chemical reactions to break the molecule into smaller, more easily identifiable fragments. However, these harsh chemical treatments sometimes led to rearrangements, further complicating the structural puzzle.

The determination of the stereochemistry of this compound was particularly challenging. With numerous chiral centers, the number of possible stereoisomers is vast. Before the development of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, chemists had limited tools to probe the three-dimensional arrangement of atoms. Early methods relied on optical rotation measurements and the comparison of degradation products with compounds of known stereochemistry, which were often insufficient for a complete and unambiguous assignment.

The development of spectroscopic techniques in the mid-20th century, particularly NMR and Mass Spectrometry (MS), revolutionized the field of natural product chemistry. However, early NMR instruments had low magnetic field strengths, resulting in poor spectral resolution, which made the interpretation of the complex proton spectra of molecules like this compound extremely difficult. Similarly, early mass spectrometry techniques provided molecular weight information but limited data on the fragmentation patterns necessary for detailed structural elucidation. The definitive determination of the complex stereochemistry of related Veratrum alkaloids often had to await single-crystal X-ray analysis, which provides an unambiguous three-dimensional structure rsc.org.

The following table outlines the key historical challenges in the structural delineation of this compound:

Historical ChallengeDescriptionImpact on Structural Elucidation
Isolation and Purification This compound exists in a complex mixture of structurally similar alkaloids in Schoenocaulon officinale seeds.Difficulty in obtaining a pure sample for structural analysis, leading to potential contamination and ambiguous data.
Molecular Complexity The molecule possesses a complex, polycyclic steroidal skeleton with numerous functional groups.Classical degradation studies were complicated and prone to yielding misleading results due to unexpected side reactions and rearrangements.
Stereochemical Complexity A large number of chiral centers results in a high number of potential stereoisomers.Early analytical methods were inadequate for the definitive assignment of the relative and absolute stereochemistry.
Limitations of Early Analytical Techniques Pre-1960s methods relied on chemical degradation, optical rotation, and low-resolution spectroscopy.Inability to provide a complete and unambiguous picture of the molecular structure, particularly the intricate stereochemical details.

Vi. Molecular Mechanisms of Action of Sabadilline

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons. guidetopharmacology.orgnih.gov These channels cycle through resting, open, and inactivated states to control the flow of sodium ions (Na+) across the cell membrane. diva-portal.org Sabadilline, along with other Sabadilla alkaloids, functions as a sodium channel agonist, meaning it enhances the activity of these channels. nih.gov The mode of action involves binding to the channel and altering its normal gating kinetics, leading to a persistent state of activation. regulations.govnih.gov

Neurotoxin receptor site 2 on the α-subunit of the voltage-gated sodium channel is the primary binding site for a group of lipid-soluble toxins, which includes Sabadilla alkaloids like veratridine (B1662332), as well as batrachotoxin, aconitine, and grayanotoxin. fsu.edusigmaaldrich.comepfl.ch this compound and its cogeners bind to this site, which is believed to involve the IS6 and IVS6 transmembrane segments of the channel protein. fsu.edu This binding event is a critical first step that triggers the subsequent modulation of the channel's function. The interaction at receptor site 2 leads to a state of persistent activation by modifying the kinetics and voltage-dependence of the channel's gating mechanism. sigmaaldrich.com

Following binding, this compound significantly alters the gating properties of the sodium channel. The primary effect is a delay in the inactivation of the channel and an increase in the probability of the channel opening. regulations.govumn.edu Normally, sodium channels rapidly inactivate after opening, which is a crucial step for the repolarization of the neuronal membrane. This compound interferes with this inactivation process, causing the channels to remain open for a prolonged period. umn.edu This leads to a persistent influx of sodium ions into the neuron. nih.gov This sustained inward current is the direct cause of the subsequent physiological effects. The modulation of gating essentially locks the channel in a state of enhanced permeability to sodium ions. nih.govfrontiersin.org

The persistent influx of positively charged sodium ions due to the prolonged opening of sodium channels leads to a sustained depolarization of the neuronal membrane potential. regulations.govumn.edu This depolarization lowers the threshold for firing action potentials, resulting in a state of hyperexcitability where the neuron fires repetitively in response to a single stimulus. regulations.govnih.gov The continuous depolarization can eventually lead to a complete loss of membrane potential, resulting in nerve block and paralysis. ontosight.ai This cascade of events, from channel binding to membrane depolarization and hyperexcitability, is the core mechanism behind the neurotoxic effects of this compound. regulations.gov

Potential Influence on Enzyme Systems and Cellular Processes

While the primary mechanism of this compound is its action on sodium channels, alkaloids can have broader effects on cellular processes. For instance, some alkaloids are known to inhibit enzymes by binding to their active or allosteric sites. monash.edu However, specific research on this compound's direct and significant influence on enzyme systems is not as extensively documented as its effects on ion channels. The profound and rapid neurotoxicity observed is overwhelmingly attributed to its potent effects on sodium channels rather than the inhibition of metabolic enzymes. ontosight.airegulations.gov It is plausible that the widespread disruption of neuronal function caused by this compound could indirectly affect various cellular processes that are dependent on proper ion homeostasis and neuronal signaling. For example, the sustained depolarization and ion imbalance could impact energy-dependent cellular processes and potentially trigger apoptotic pathways in the long term, as has been suggested for related alkaloids like veratridine in some contexts. oncotarget.com

Comparative Molecular Mechanisms Among Sabadilla Alkaloids

The insecticidal properties of Sabadilla extracts are primarily due to a mixture of alkaloids, with cevadine (B150009) and veratridine being the most abundant and potent. mdpi.com this compound is present in smaller quantities. regulations.gov All these alkaloids share a common ceveratrum steroidal skeleton and a similar mode of action centered on voltage-gated sodium channels. regulations.govsemanticscholar.org They all bind to neurotoxin receptor site 2 and cause persistent activation of the channels. regulations.govfsu.edu

Vii. Structure Activity Relationship Sar Studies of Sabadilline and Its Analogs

Systematic Modification of the Sabadilline Skeleton

Systematic modification of the this compound skeleton, a complex C-nor-D-homo-steroidal alkaloid, is a key strategy in medicinal chemistry to explore and optimize its biological activities. This process involves the targeted synthesis of analogs by altering specific functional groups or parts of the molecular framework. researchgate.net The primary goals of these modifications are to identify the pharmacophore—the essential molecular features responsible for the compound's biological activity—and to develop derivatives with improved potency, selectivity, or pharmacokinetic properties.

Key areas of modification on the this compound skeleton and related Veratrum alkaloids often include:

The Ester Side Chains: this compound itself is an ester of veracevine (B1210672) with angelic acid. The nature of this ester group is a primary target for modification. Research on other Veratrum alkaloids has shown that altering the ester moiety can significantly impact biological activity. For instance, synthesizing a series of derivatives with different ester functional groups can modulate properties like lipophilicity, which in turn affects cell membrane permeability and target interaction. nih.gov

Hydroxyl Groups: The steroidal backbone of this compound possesses several hydroxyl groups. These can be sites for esterification, etherification, or oxidation. Such modifications can influence the molecule's polarity and its ability to form hydrogen bonds with biological targets. Studies on related jervine-type alkaloids suggest that the presence and number of hydroxyl groups in the A and B rings can be critical for certain biological effects, such as antihypertensive activity. nih.gov

The Steroidal Core: While more synthetically challenging, modifications to the C-nor-D-homo-steroidal core itself can provide fundamental insights into the structural requirements for activity. This could involve introducing unsaturation (double bonds) or altering stereochemistry at various chiral centers.

The synthesis of these analogs often involves multi-step chemical reactions starting from the natural product or a closely related precursor. nih.gov Characterization of these new compounds is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.orgresearchgate.net

Correlating Structural Features with Biological Activities in In Vitro Models

Once a library of this compound analogs has been synthesized, the next critical step is to evaluate their biological activity using in vitro models. This allows for a direct correlation between specific structural modifications and the resulting changes in biological effect, free from the complexities of in vivo metabolism and distribution.

In vitro assays are selected based on the known or hypothesized mechanisms of action of Veratrum alkaloids. For instance, given that some of these alkaloids are known to interact with ion channels, assays measuring their effects on specific channels (e.g., sodium channels) in cultured cells are highly relevant. tarbaweya.org Other common in vitro models include:

Cell Viability and Cytotoxicity Assays: These are used to assess the general toxicity of the compounds against various cell lines, including cancer cells. Many steroidal alkaloids have been investigated for their anticancer potential. researchgate.net By comparing the cytotoxicity of different analogs, researchers can identify which structural features contribute to this activity. For example, studies on other complex natural products have shown how modifications can lead to derivatives with significantly improved minimum inhibitory concentrations (MIC). nih.gov

Enzyme Inhibition Assays: If a specific enzyme is a suspected target, its activity can be measured in the presence of the this compound analogs. This can reveal whether the compounds act as inhibitors or activators and how their potency is affected by structural changes.

Receptor Binding Assays: These assays determine the affinity of the analogs for specific cellular receptors. By comparing the binding affinities of different derivatives, the structural requirements for receptor recognition can be mapped out.

Gene and Protein Expression Analysis: Modern molecular biology techniques can be used to assess how this compound and its analogs affect the expression of specific genes or proteins within cells, providing deeper insights into their mechanism of action.

The data generated from these in vitro studies are then analyzed to establish clear structure-activity relationships. For example, a study on various Veratrum alkaloids found that the presence of 3-carboxylic esters and a benzene (B151609) group played a key role in DNA damage, while a greater number of hydroxyl groups on the A and B rings of jervine-type alkaloids was associated with stronger antihypertensive activity. nih.gov

Below is a hypothetical data table illustrating how SAR data from in vitro studies might be presented. This table showcases the relationship between structural modifications of a hypothetical this compound analog series and their resulting cytotoxic activity against a cancer cell line.

Table 1: Illustrative SAR Data for Hypothetical this compound Analogs

Compound Modification at C-3 Modification at C-4 IC₅₀ (µM) on HT-29 Cell Line
This compound Angeloyl ester -OH 15.2
Analog 1 Acetyl ester -OH 25.8
Analog 2 Benzoyl ester -OH 8.5
Analog 3 -OH (hydrolyzed) -OH > 50

Note: This table is for illustrative purposes only and does not represent actual experimental data.

This type of analysis is fundamental to the process of lead optimization in drug discovery, guiding the design of new compounds with more desirable biological profiles. nih.gov

Theoretical Studies and Computational Modeling for SAR Predictions

In conjunction with synthetic modifications and in vitro testing, theoretical studies and computational modeling have become indispensable tools for predicting the structure-activity relationships of complex molecules like this compound. cas.org These in silico methods can accelerate the drug discovery process by prioritizing which analogs to synthesize, thus saving time and resources. mdpi.com

One of the most common approaches is Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The process involves:

Data Set Compilation: A dataset of compounds with known biological activities (e.g., from in vitro assays) is assembled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net

Model Generation: Statistical methods, including machine learning algorithms like partial least squares (PLS) or artificial neural networks (ANN), are used to build a model that links the descriptors to the observed biological activity. mdpi.comtuhh.de

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds. mdpi.com

Once a reliable QSAR model is developed, it can be used to predict the activity of virtual or yet-to-be-synthesized this compound analogs. This helps researchers to focus their synthetic efforts on the most promising candidates. preprints.org

Another powerful computational tool is molecular docking . nih.gov This technique simulates the interaction between a ligand (e.g., a this compound analog) and the three-dimensional structure of its biological target, which is often a protein or enzyme. dergipark.org.tr Docking studies can predict:

The preferred binding orientation of the ligand within the target's active site.

The strength of the binding affinity, often expressed as a docking score.

The specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

By docking a series of this compound analogs into a target protein, researchers can gain insights into why certain structural modifications enhance or diminish activity. For instance, if a specific hydroxyl group is shown to form a crucial hydrogen bond with an amino acid residue in the active site, its removal would be predicted to decrease binding affinity and, consequently, biological activity. These predictions can then be tested experimentally. nih.gov

Molecular dynamics (MD) simulations can further refine the findings from docking studies by simulating the movement of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. rsc.org

Impact of Esterification on the Activity Profile of Veratrum Alkaloids, including this compound Esters

Esterification is a key structural feature that profoundly influences the biological activity of many Veratrum alkaloids. This compound itself is an ester alkaloid, specifically the 3-angeloyl ester of the alkamine veracevine. The parent alkamines, which lack these ester groups, are generally found to be much less active or even inactive compared to their esterified counterparts. dss.go.th

The hypotensive effect of Veratrum alkaloids, for example, has been strongly linked to the presence of ester groups. capes.gov.br Early pharmacological studies revealed that the potent blood pressure-lowering activity was primarily associated with the ester alkaloids like protoveratrine, while the unesterified parent compounds were less effective. ahajournals.org

The nature of the esterifying acid also plays a critical role in determining the potency and character of the biological activity. The ester groups can influence several key properties of the molecule:

Lipophilicity: Esterification generally increases the lipophilicity of the alkaloid. This can enhance its ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier, and to access binding sites within target proteins. nih.gov

Binding Interactions: The ester moiety can directly participate in binding to the biological target. The size, shape, and electronic properties of the acyl group can lead to specific interactions (e.g., hydrophobic or van der Waals interactions) that are crucial for high-affinity binding.

Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes in the body. The rate of this hydrolysis can affect the duration of the drug's action. Designing ester analogs with varying susceptibility to hydrolysis is one strategy to modulate the pharmacokinetic profile of these compounds.

A study that analyzed the structure-activity relationships of twelve steroidal alkaloids from Veratrum plants highlighted the importance of ester groups. The results suggested that 3-carboxylic esters, along with a benzene group, were central to the DNA-damaging activity observed in brain cells. nih.gov This indicates that the ester functionality is not just a general requirement for activity but can be specifically linked to certain biological outcomes.

The systematic replacement of the angelic acid in this compound with other aliphatic or aromatic acids would be a logical step in SAR studies. This would allow for a detailed mapping of the structural requirements of the ester group for optimal activity, whether it be hypotensive, insecticidal, or cytotoxic effects. tarbaweya.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Veracevine
Angelic acid
Jervine

Viii. Synthetic and Semisynthetic Chemistry of Sabadilline and Its Derivatives

Total Synthesis Approaches to the Sabadilline Core

The de novo total synthesis of the highly oxidized and stereochemically complex cevanine core, the fundamental structure of this compound, has been a significant hurdle in organic synthesis. For many years, the synthesis of the jervanine and veratramine (B1683811) subtypes of Veratrum alkaloids saw more progress, while the cevanine subclass remained a less explored territory. acs.orgresearchgate.netnih.gov The primary challenge lies in the construction of the C-nor-D-homo steroid skeleton and the stereoselective installation of multiple functional groups. nih.gov

A landmark achievement in this area was the first de novo synthesis of a cevanine-type alkaloid, (+)-heilonine, by Rawal and coworkers in 2021. acs.orgacs.org Their highly convergent strategy showcases the complexity and ingenuity required to assemble such molecules. Key features of their approach include:

An enantioselective organocatalytic Diels-Alder reaction to construct the B-ring with control over three stereocenters. acs.org

A rhodium-catalyzed [2+2+2] cycloisomerization to form the aromatic D-ring along with the C and E rings in a single step. acs.orguchicago.edu

A challenging late-stage diastereoselective methylation. nih.gov

This synthesis was accomplished in 21 steps, demonstrating a viable pathway to the cevanine core from simple starting materials. acs.org More recently, in 2024, a unified synthetic approach was developed to access several highly oxidized Veratrum alkaloids, including the cevanine-type compounds (–)-zygadenine, (–)-germine, and (–)-protoverine. researchgate.net This strategy built upon a previously developed method for constructing the hexacyclic carbon skeleton via a stereoselective intramolecular Diels-Alder reaction and a radical cyclization. researchgate.net

These synthetic endeavors are characterized by their convergent nature, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages. This contrasts with a linear approach and is often more efficient for constructing complex targets. acs.orgrsc.org

Key Synthetic Approaches to Cevanine-Type Alkaloids
Target AlkaloidKey StrategyStarting MaterialsLongest Linear Sequence (LLS)Reference
(+)-Heilonine[2+2+2] Cycloisomerization, Organocatalytic Diels-AlderEthyl vinyl ketone, Phenylacetylene21 steps acs.orgacs.orgacs.org
(–)-ZygadenineIntramolecular Diels-Alder, Radical CyclizationNot specifiedNot specified researchgate.net
(–)-GermineUnified approach from a common intermediateNot specifiedNot specified researchgate.netnih.gov

Semisynthetic Modifications of Naturally Occurring this compound

While the total synthesis of this compound has not been explicitly reported, the semisynthesis of related Veratrum alkaloids provides a blueprint for how this compound could be chemically modified. Semisynthesis, which starts from a readily available natural product, can be a more practical approach for producing analogs.

Notable examples in the Veratrum alkaloid family include:

Verticine : In 1977, Kutney and coworkers reported the semisynthesis of verticine, a cevanine-type alkaloid, from hecogenin (B1673031) acetate (B1210297). acs.orgnih.gov This extensive synthesis required approximately 30 steps to complete. acs.orgnih.gov

Cyclopamine (B1684311) : A jervanine-type alkaloid, cyclopamine was semisynthesized by Giannis and coworkers in 2009 from dehydroepiandrosterone. acs.orgchemrxiv.org This route, which involved a biomimetic 1,2-skeletal rearrangement to create the C-nor-D-homo steroid core, was achieved in 20-26 steps. acs.orgchemrxiv.orgnih.gov

These semisynthetic routes highlight the feasibility of using more abundant steroidal precursors to access the complex structures of the Veratrum alkaloids. Given that this compound is a naturally occurring compound, it could serve as a starting material for modifications. Such modifications could involve reactions at its hydroxyl groups or other functional handles to create derivatives with altered properties. The improved commercial availability of compounds like cyclopamine has already led to an increase in the number of its semisynthetic derivatives. bris.ac.uk

Development of Novel this compound Analogs for Research Purposes

The development of novel analogs of Veratrum alkaloids is primarily driven by their potent biological activities, offering tools to probe complex biological pathways. The most prominent example is cyclopamine, which is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a pathway crucial in embryonic development and implicated in several types of cancer. chemrxiv.orgnih.gov

The discovery of cyclopamine's activity has spurred significant research into developing analogs with improved properties. A notable example is the semisynthetic derivative saridegib (B1684313) (IPI-926), which has been evaluated in clinical trials for various cancers, including pancreatic and basal cell carcinoma. nih.govacs.org The development of saridegib demonstrates how modifying a natural product can lead to a potential therapeutic agent with enhanced stability and oral bioavailability. nih.govgoogle.com

While specific research on this compound analogs is not widely documented, the principles applied to cyclopamine could be extended to this compound. By creating a library of this compound analogs through total synthesis or semisynthesis, researchers could:

Investigate the structure-activity relationships (SAR) of cevanine alkaloids.

Probe the interactions of these alkaloids with their biological targets, such as voltage-gated sodium channels, which are known to be modulated by compounds like veratridine (B1662332). nih.gov

Explore new therapeutic applications for this class of compounds.

Recent studies have reported the isolation of new cevanine-type alkaloids and the evaluation of their cytotoxic activities against cancer cell lines, indicating an ongoing interest in the therapeutic potential of this structural class. researcher.liferesearchgate.net A de novo synthesis is particularly attractive as it allows for modifications in various regions of the parent structure, potentially providing a more diverse range of analogs for biological screening. nih.gov

Methodological Advancements in Steroidal Alkaloid Synthesis

The pursuit of the total synthesis of this compound and other steroidal alkaloids has been a catalyst for innovation in synthetic organic chemistry. The structural complexity of these molecules has necessitated the development and application of novel and powerful synthetic methods.

Key methodological advancements include:

Convergent Strategies : Modern syntheses of Veratrum alkaloids heavily rely on convergent approaches, where different fragments of the molecule are synthesized separately and then joined. acs.orgrsc.org This is exemplified in the synthesis of heilonine, where the A/B ring system and the F-ring were prepared independently before being coupled. acs.org

[2+2+2] Cycloisomerization : The use of transition metal-catalyzed [2+2+2] cycloisomerization reactions has proven to be a powerful tool for rapidly constructing multiple rings and C-C bonds in a single step, significantly increasing synthetic efficiency. acs.orgresearchgate.net

C-H Functionalization : Recent synthetic routes have incorporated selective C-H functionalization reactions to install key C-C bonds and stereocenters. acs.org This strategy avoids the need for pre-functionalized starting materials and can shorten synthetic sequences.

Biomimetic Rearrangements : Inspired by the proposed biosynthetic pathways of these alkaloids, chemists have employed biomimetic rearrangements to construct the characteristic C-nor-D-homo steroid skeleton. nih.govresearchgate.net For instance, the Giannis semisynthesis of cyclopamine utilized a key skeletal rearrangement. chemrxiv.org

Ring-Closing Metathesis (RCM) : In the total synthesis of (–)-cyclopamine, a late-stage RCM reaction was effectively used to form the central tetrasubstituted olefin, a challenging structural feature. chemrxiv.org

Nazarov Cyclization : A diastereoselective Nazarov cyclization of chiral aryl vinyl ketones has been used as a scalable method to construct the C-nor-D-homo steroid core. researchgate.net

Ix. Advanced Analytical Methodologies for Sabadilline Research

Quantitative Analysis of Sabadilline in Complex Matrices

Accurate quantification of this compound in various samples, from crude plant extracts to environmental and biological materials, is critical for research. The choice of analytical technique is often dictated by the complexity of the sample matrix and the required sensitivity. wiley.com

Chromatographic methods are foundational for the separation and quantification of alkaloids like this compound from intricate mixtures.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is widely used for the analysis of non-volatile and thermally sensitive compounds like many alkaloids. nih.govnih.gov For this compound and related alkaloids (e.g., Veratridine (B1662332) and Cevadine (B150009) from Schoenocaulon officinale seeds), reversed-phase HPLC is a common approach. acs.orgacs.org A study aimed at quantifying Veratridine and Cevadine demonstrated the utility of HPLC, noting that the addition of a solvent modifier like sodium dodecyl sulfate (B86663) significantly improved peak resolution by reducing tailing. acs.orgacs.org Quantification is achieved by integrating the peak area from the UV chromatogram and comparing it to a calibration curve generated from a known standard. remedypublications.com The selection of an appropriate detection wavelength, typically where the analyte exhibits maximum absorbance, is crucial for sensitivity. remedypublications.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile or semi-volatile compounds. currenta.de For many alkaloids, which are often non-volatile, a derivatization step is required to increase their volatility and thermal stability. mdpi.comscielo.br While highly effective for identification due to the extensive mass spectral libraries available, the derivatization process can be cumbersome and may not always yield quantitative results for all alkaloids. mdpi.comscielo.br GC-MS with electron ionization (EI) provides detailed fragmentation patterns that are valuable for structural elucidation. currenta.de

Table 1: Comparison of Chromatographic Methods for Alkaloid Analysis

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Suitability Non-volatile, thermally labile compounds. nih.govVolatile or semi-volatile compounds (derivatization may be needed for others). currenta.descielo.br
Detection UV-Vis absorption. remedypublications.comMass-to-charge ratio (provides structural information). currenta.de
Sample Preparation Typically involves extraction and filtration. nih.govOften requires extraction and chemical derivatization. mdpi.comscielo.br
Advantages Simpler sample pretreatment, non-destructive. mdpi.comchromatographyonline.comHigh sensitivity, excellent for identification via spectral libraries. scielo.br
Limitations Lower specificity compared to MS detectors.Not suitable for thermally unstable compounds; derivatization can be complex. mdpi.comscielo.br

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis of trace-level compounds in complex matrices due to its superior sensitivity and selectivity. mdpi.comlabmate-online.com This technique is particularly recommended for the analysis of alkaloids. mdpi.com

LC-MS/MS combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry. mdpi.com This approach allows for the direct analysis of extracts, often without the need for derivatization. scielo.br In a typical LC-MS/MS workflow for alkaloid analysis, a precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, allowing for accurate quantification even at very low concentrations. scielo.brnih.gov

For instance, a method for analyzing Veratrum alkaloids, which are structurally related to this compound, utilizes LC-MS/MS for the identification and quantification of five different alkaloids in serum samples. gtfch.org Similarly, LC-MS/MS methods have been developed for the comprehensive profiling of other alkaloid families, demonstrating the ability to separate and quantify isomeric compounds, which is often a challenge in alkaloid analysis. mdpi.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced this technique by providing faster analysis times and improved resolution. mdpi.comnih.gov

Table 2: Example LC-MS/MS Parameters for Alkaloid Quantification

ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes nitrogen-containing alkaloids. currenta.de
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. scielo.br
Precursor Ion (Q1) [M+H]⁺ of this compoundSelects the protonated molecular ion of the target analyte.
Collision Energy Optimized for specific analyteInduces characteristic fragmentation of the precursor ion.
Product Ion (Q3) Specific fragment ion of this compoundMonitors a unique fragment for specific detection.
LC Column C18 Reversed-PhaseSeparates alkaloids based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile/Water with formic acidFacilitates separation and promotes ionization. nih.gov

Application of Advanced Spectroscopy in this compound Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of novel compounds and for the confirmation of known structures like this compound. nptel.ac.innumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. numberanalytics.comresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of hydrogen and carbon atoms in the molecule. researchgate.net For complex structures like this compound, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are essential to establish the complete bonding framework and relative stereochemistry. nd.edu

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule. currenta.de By measuring the mass-to-charge ratio with high accuracy (typically to four decimal places), a unique molecular formula can be assigned. currenta.de Fragmentation analysis, especially in MS/MS experiments, provides valuable clues about the compound's structure by breaking it down into smaller, identifiable pieces. currenta.de Combining MS with chromatographic separation (LC-MS or GC-MS) allows for the analysis of individual components within a complex mixture. scitechnol.com

Automation and High-Throughput Screening in this compound Discovery

High-Throughput Screening (HTS) involves the use of automation and robotics to rapidly test a large number of samples. hudsonlabautomation.combmglabtech.com In the context of natural product discovery, HTS can be used to screen vast libraries of plant extracts for the presence of specific compounds like this compound or for biological activity. bmglabtech.comnih.gov

The process typically involves automated liquid handlers for sample preparation in microplate formats, robotic systems to move plates between different instruments, and sophisticated software to control the workflow and analyze the data. hudsonlabautomation.comdispendix.com An HTS campaign might involve an initial primary screen to identify potential "hits," followed by more rigorous secondary assays, such as dose-response analysis and quality checks using LC-MS and NMR, to confirm the findings. selvita.com This automated approach dramatically increases the efficiency of screening, shortening discovery timelines and allowing researchers to analyze thousands of samples per day. nih.govdispendix.com

Emerging Analytical Technologies for Alkaloid Research

The field of analytical chemistry is continuously evolving, offering new tools that can be applied to alkaloid research.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It offers advantages for chiral separations and can be faster than traditional HPLC.

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry (IMS-MS), this technique separates ions based on their size and shape in the gas phase. frontiersin.org This provides an additional dimension of separation, helping to resolve isomers and complex mixtures that are challenging for LC-MS alone.

Acoustic Ejection Mass Spectrometry (AEMS): AEMS is a novel, high-throughput technology that eliminates the need for chromatographic separation by directly introducing samples into the mass spectrometer via acoustic energy. nih.gov This can significantly increase sample throughput, making it valuable for large-scale screening applications. nih.gov

Advanced Data Processing: The integration of metabolomics with statistical and bioinformatic methods is increasingly used to analyze the complex datasets generated by modern analytical instruments. nih.gov This approach helps to identify characteristic metabolites and understand their roles in biological systems. nih.gov

X. Research Applications and in Vitro Studies of Sabadilline

Investigation of Sabadilline in Neurological Research Models

The primary neurotoxic effects of this compound and related alkaloids from Schoenocaulon officinale are attributed to their interaction with the nervous system. These compounds have been investigated in various neurological research models to understand their precise molecular targets and physiological consequences.

The principal mode of action of sabadilla alkaloids, including this compound, involves a significant disruption of nerve function through the modulation of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in neurons. Sabadilla alkaloids bind to the neurotoxin receptor site 2 on these channels, which leads to a delayed closure of the channel and an increased probability of the channel opening. This alteration in channel gating results in a persistent influx of sodium ions (Na+), causing prolonged nerve membrane depolarization, repetitive firing of neurons, and an extended duration of the nerve impulse.

This constant state of excitation ultimately leads to paralysis and death in susceptible organisms, which is the basis for its insecticidal activity. The resulting influx of Na+ can also lead to secondary effects, such as increased activity of the sodium-potassium pump, an influx of calcium ions (Ca2+), and subsequent exocytosis of neurotransmitters. The well-studied alkaloid veratridine (B1662332), which is structurally and functionally similar to this compound and also found in sabadilla extracts, is known to inhibit sodium channel inactivation by shifting the activation threshold to a more negative potential. nih.gov This leads to an increase in intracellular Ca2+ concentrations, which can trigger the overproduction of reactive oxygen species and contribute to neuronal damage. nih.gov

Table 1: Effects of Sabadilla Alkaloids on Nerve Function

Parameter Effect Mechanism
Sodium Channel Gating Delayed closure and increased opening probabilityBinding to neurotoxin receptor site 2
Nerve Membrane Potential Prolonged depolarizationPersistent influx of Na+ ions
Nerve Impulses Repetitive firing and prolonged durationContinuous state of excitation
Intracellular Ion Concentration Increased intracellular Na+ and Ca2+Consequence of prolonged channel opening

While specific studies focusing exclusively on the genetic effects of this compound in Drosophila melanogaster are not extensively documented in publicly available research, the fruit fly is a well-established model organism for studying the neurotoxic effects of insecticides. nih.govnih.govtechscience.comuaeu.ac.ae The conservation of fundamental biological pathways between Drosophila and higher organisms makes it a valuable tool for investigating the mechanisms of neurotoxicity and potential genetic predispositions to susceptibility.

Given that this compound's target, the voltage-gated sodium channel, is highly conserved across species, Drosophila models could be instrumental in elucidating the specific interactions of this compound with this channel and the downstream genetic and cellular consequences. Research on other neurotoxic insecticides in Drosophila has successfully identified genes and pathways involved in resistance and susceptibility, and similar approaches could be applied to study this compound.

Role of this compound in Plant-Insect Interactions (Mechanism-Based)

This compound is a component of the chemical defense arsenal of Schoenocaulon officinale. Plants produce a vast array of secondary metabolites, including alkaloids, to deter herbivores. The presence of this compound and other veratrum alkaloids in the seeds of the plant serves as a potent deterrent to insects. The insecticidal properties of sabadilla extracts have been recognized for centuries. google.com

The mechanism underlying this plant-insect interaction is the neurotoxic effect of the alkaloids on the insect nervous system. When an insect ingests plant material containing this compound, the alkaloid targets the voltage-gated sodium channels in its neurons, leading to the cascade of nerve excitation, paralysis, and ultimately death as described in section 10.1.1. This potent neurotoxicity makes sabadilla-derived compounds effective botanical insecticides against a range of pests, including thrips, leafhoppers, and caterpillars. mdpi.com

This compound as a Molecular Probe for Ion Channel Research

Compounds that exhibit high affinity and specificity for particular ion channels are invaluable tools in neurobiology for dissecting the structure and function of these channels. Alkaloids like veratridine, which shares a binding site and mechanism of action with this compound, have been instrumental in characterizing voltage-gated sodium channels. nih.govnih.gov

This compound, by binding to neurotoxin receptor site 2 of the sodium channel and modifying its gating properties, can be used as a molecular probe to:

Identify and characterize sodium channel subtypes: By observing the differential effects of this compound on various neuronal preparations, researchers can infer the presence and properties of different sodium channel isoforms.

Map the structure of the sodium channel: The binding site of this compound and other related alkaloids helps to elucidate the three-dimensional structure of the channel and identify regions critical for its function.

Study the mechanisms of ion channel gating: By observing how this compound alters the opening, closing, and inactivation of the channel, scientists can gain insights into the molecular conformational changes that underlie these processes.

The use of such molecular probes is a cornerstone of ion channel electrophysiology and pharmacology.

Biochemical and Cellular Assay Development for this compound Activity

The development of robust biochemical and cellular assays is crucial for screening new insecticidal compounds and for studying the mechanisms of action of known toxins like this compound. Assays to measure the activity of this compound and other sodium channel activators typically focus on detecting the consequences of prolonged sodium channel opening.

Table 2: Examples of Assays for Sodium Channel Activators

Assay Type Principle Readout
Membrane Potential Assays Use of voltage-sensitive fluorescent dyes (e.g., FRET-based dyes) to measure changes in cell membrane potential. nih.govChanges in fluorescence intensity or ratio, indicating depolarization. nih.gov
Ion Flux Assays Measurement of the influx of ions (e.g., radioactive 22Na+ or non-radioactive sodium indicators) into cells.Increased intracellular ion concentration.
Neurotransmitter Release Assays Measurement of the release of neurotransmitters from synaptosomes or cultured neurons, which is triggered by depolarization and Ca2+ influx.Quantification of released neurotransmitters (e.g., by HPLC or ELISA).
Electrophysiology (Patch-Clamp) Direct measurement of the electrical currents flowing through individual ion channels in a cell membrane.Characterization of changes in channel gating kinetics, such as delayed inactivation and persistent currents.

These assays can be adapted for high-throughput screening to identify new compounds that target sodium channels or to study the structure-activity relationships of known alkaloids like this compound. nih.gov For instance, a functional assay for voltage-gated sodium channels can involve pre-incubating cells expressing the channel with a test compound and then exposing them to a channel activator. nih.gov The resulting membrane depolarization, measured by a fluorescent probe, provides a readout of the compound's inhibitory or modulatory effect. nih.gov

Xi. Future Directions and Emerging Research Avenues for Sabadilline

Unraveling Undiscovered Biosynthetic Pathways

The complete biosynthetic pathway of Sabadilline is yet to be fully elucidated. While it is understood that sabadilla alkaloids are steroidal in nature, sharing a close structural relationship with sterols and possessing a perhydro-1,2-cyclopentanophenanthrene nucleus, the specific enzymatic steps leading to the formation of this compound are largely unknown regulations.gov. It is believed that veratridine (B1662332) may be the final product in the biosynthetic cascade within sabadilla lily seeds, suggesting a common or branching pathway for the various alkaloids present regulations.gov.

Future research should focus on identifying and characterizing the enzymes responsible for the intricate structural modifications that differentiate this compound from other related alkaloids. A combination of isotope labeling studies, transcriptomics to identify candidate genes, and heterologous expression of enzymes in microbial systems could provide definitive insights into its biosynthesis. Understanding this pathway is not only of fundamental scientific interest but could also open avenues for synthetic biology approaches to produce this compound or novel analogues.

Table 1: Potential Research Approaches for Elucidating this compound Biosynthesis

Research Approach Objective Potential Outcome
Isotope Labeling Studies Trace the incorporation of labeled precursors into the this compound molecule. Identification of key intermediates and metabolic origins of the carbon skeleton.
Transcriptome Analysis Identify genes encoding enzymes (e.g., P450s, methyltransferases) that are upregulated during this compound production in Schoenocaulon officinale. A list of candidate genes involved in the biosynthetic pathway.
Enzyme Characterization Express candidate genes in heterologous hosts (e.g., yeast, E. coli) and perform in vitro assays. Confirmation of enzyme function and their specific roles in modifying the alkaloid scaffold.
Metabolomic Profiling Analyze the metabolic profile of Schoenocaulon officinale at different developmental stages. Correlation of metabolite accumulation with the expression of biosynthetic genes.

Advanced Structural Biology of this compound-Target Interactions

The primary mode of action for sabadilla alkaloids is their effect on voltage-gated sodium channels, leading to delayed channel closure, increased probability of opening, and subsequent nerve excitation regulations.gov. These alkaloids are known to bind at the neurotoxin receptor site 2 of these channels regulations.gov. However, the specific molecular interactions between this compound and this receptor site have not been visualized at high resolution.

Future research employing advanced structural biology techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography is crucial. Determining the high-resolution structure of this compound in complex with the sodium channel would provide a detailed understanding of the binding pocket and the key amino acid residues involved in the interaction. This structural information would be invaluable for understanding its mechanism of action and for the rational design of new molecules with potentially enhanced or more selective activity.

Table 2: Key Structural Biology Techniques for Investigating this compound-Target Interactions

Technique Aim Expected Insights
Cryo-Electron Microscopy (Cryo-EM) Determine the high-resolution structure of the full-length sodium channel in complex with this compound. Visualization of the this compound binding site in the context of the entire channel protein, including conformational changes upon binding.
X-ray Crystallography Obtain a high-resolution crystal structure of the this compound-binding domain of the sodium channel. Detailed atomic-level information of the binding interactions, including hydrogen bonds and hydrophobic contacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Study the dynamics of the this compound-receptor interaction in solution. Information on the flexibility of both the ligand and the protein upon binding and identification of conformational changes.

Development of In Silico Models for Predicting this compound Behavior

The development of computational, or in silico, models offers a powerful and efficient means to predict the behavior of chemical compounds, thereby reducing the need for extensive experimental testing. For this compound, the development of such models is in its infancy. Future efforts in this area could significantly accelerate research into its properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of this compound and its derivatives based on their chemical structures. These models are constructed by establishing a mathematical relationship between molecular descriptors and a specific biological activity. Furthermore, physiologically based pharmacokinetic (PBPK) models could be created to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in various organisms. Such models are crucial for understanding its potential environmental fate and for any future therapeutic development.

Table 3: Types of In Silico Models for this compound Research

Model Type Purpose Potential Applications
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. Screening of virtual libraries of this compound analogues for desired activities; prioritizing compounds for synthesis and testing.
Molecular Docking Predict the binding orientation and affinity of this compound to its target protein. Understanding the molecular basis of target recognition; guiding the design of more potent or selective compounds.
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulate the ADME properties of this compound in a biological system. Predicting tissue concentrations; assessing potential for bioaccumulation; informing dose selection for toxicological studies.

Exploration of Novel Biological Activities in Non-Traditional Research Models

The known biological activity of sabadilla alkaloids is primarily their insecticidal effect due to their action on sodium channels regulations.gov. However, the full spectrum of this compound's biological activities remains largely unexplored. Future research should venture into investigating its effects in a variety of non-traditional research models to uncover novel bioactivities.

The use of high-throughput screening assays against a diverse panel of cell lines could reveal potential cytotoxic or cytostatic effects relevant to cancer research. Additionally, models for neurological disorders, such as those for epilepsy or chronic pain where sodium channel modulation is a key therapeutic strategy, could be employed to investigate any potential therapeutic benefits of this compound. Furthermore, exploring its effects on microbial pathogens could uncover novel antimicrobial properties.

Table 4: Potential Non-Traditional Research Models for this compound

Research Model Potential Biological Activity to Investigate Rationale
Cancer Cell Lines Anticancer activity Many natural products exhibit cytotoxic effects against cancer cells.
Caenorhabditis elegans Neuroactivity, lifespan effects A simple, genetically tractable model for studying effects on the nervous system and aging.
Danio rerio (Zebrafish) Developmental toxicity, cardiotoxicity A vertebrate model system for rapid in vivo screening of compound effects.
Microbial Cultures Antimicrobial activity The chemical complexity of alkaloids suggests they may have evolved as defense compounds with broad biological effects.

Interdisciplinary Research Integrating Omics Technologies with this compound Studies

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level understanding of the biological effects of a compound. Applying these powerful tools to the study of this compound will be instrumental in elucidating its mechanisms of action and identifying potential biomarkers of exposure or effect.

For instance, treating a model organism or cell line with this compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, providing clues about the cellular pathways that are perturbed. Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomics can uncover alterations in the metabolic profile, highlighting the downstream biochemical consequences of this compound exposure. A multi-omics approach, combining data from these different levels of biological organization, will be key to building a comprehensive picture of this compound's biological impact.

Table 5: Application of Omics Technologies in this compound Research

Omics Technology Research Question Expected Outcome
Genomics Are there genetic variations that confer resistance or sensitivity to this compound? Identification of genes and pathways associated with the response to this compound.
Transcriptomics How does this compound alter gene expression in target and non-target organisms? A global view of the cellular response to this compound, including potential off-target effects.
Proteomics What are the protein targets of this compound and how does it affect protein networks? Identification of direct binding partners and downstream changes in protein expression and signaling cascades.
Metabolomics How does this compound impact the metabolic state of an organism or cell? Understanding of the biochemical pathways affected by this compound and identification of potential biomarkers of exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.